

Application Notes and Protocols for Measuring PI3K Delta Inhibition by CDZ173 (leniolisib)

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Compound of Interest

Compound Name: HW 173

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Introduction

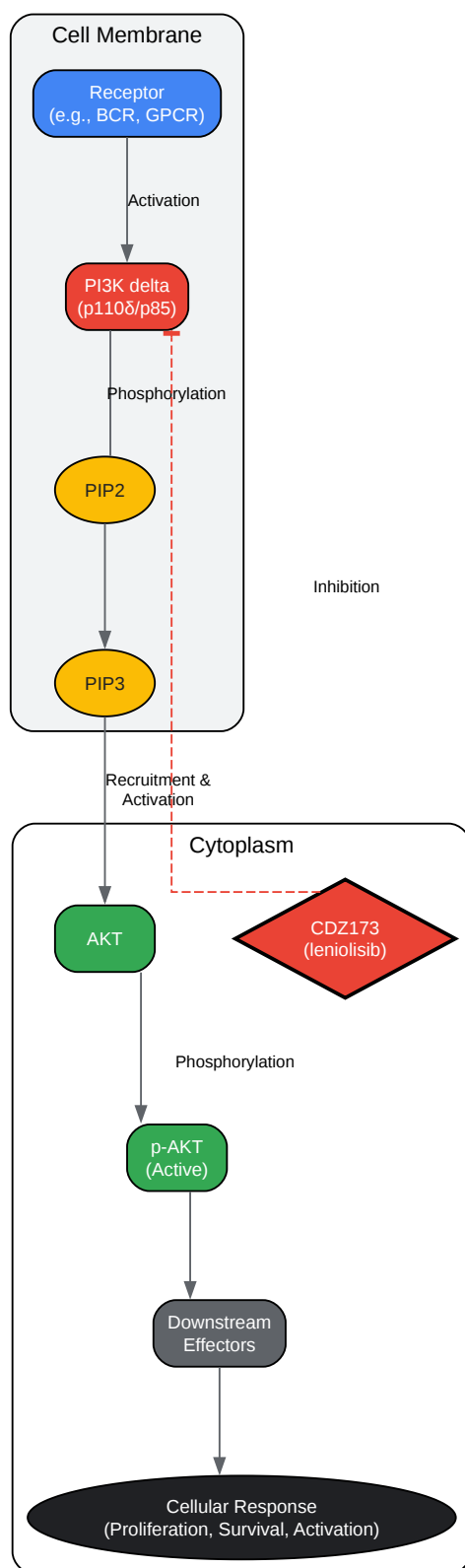
CDZ173, also known as leniolisib, is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2]} The PI3K δ signaling pathway is predominantly expressed in hematopoietic cells and plays a crucial role in the activation, proliferation, and function of various immune cells, including B cells, T cells, neutrophils, and basophils.^{[2][3]} Dysregulation of this pathway is implicated in various immune-mediated disorders and B-cell malignancies. CDZ173 has been developed to target this pathway and has shown efficacy in treating conditions such as Activated Phosphoinositide 3-kinase Delta Syndrome (APDS).^[4]

These application notes provide detailed protocols for cell-based assays to measure the inhibitory activity of CDZ173 on the PI3K δ pathway. The described assays are essential tools for researchers and drug development professionals studying the mechanism of action of PI3K δ inhibitors and for characterizing their potency and selectivity.

PI3K Delta Signaling Pathway

The PI3K δ pathway is initiated by the activation of various cell surface receptors, such as the B-cell receptor (BCR) or G-protein coupled receptors (GPCRs). This activation leads to the recruitment and activation of PI3K δ , which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ recruits and activates downstream effectors, most notably the

serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions including cell survival, proliferation, and differentiation.[5][6][7]



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PI3K Delta Signaling Pathway and the inhibitory action of CDZ173.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC50) of CDZ173 in various cell-based assays. These values demonstrate the potent and selective inhibition of PI3K δ -mediated cellular functions.

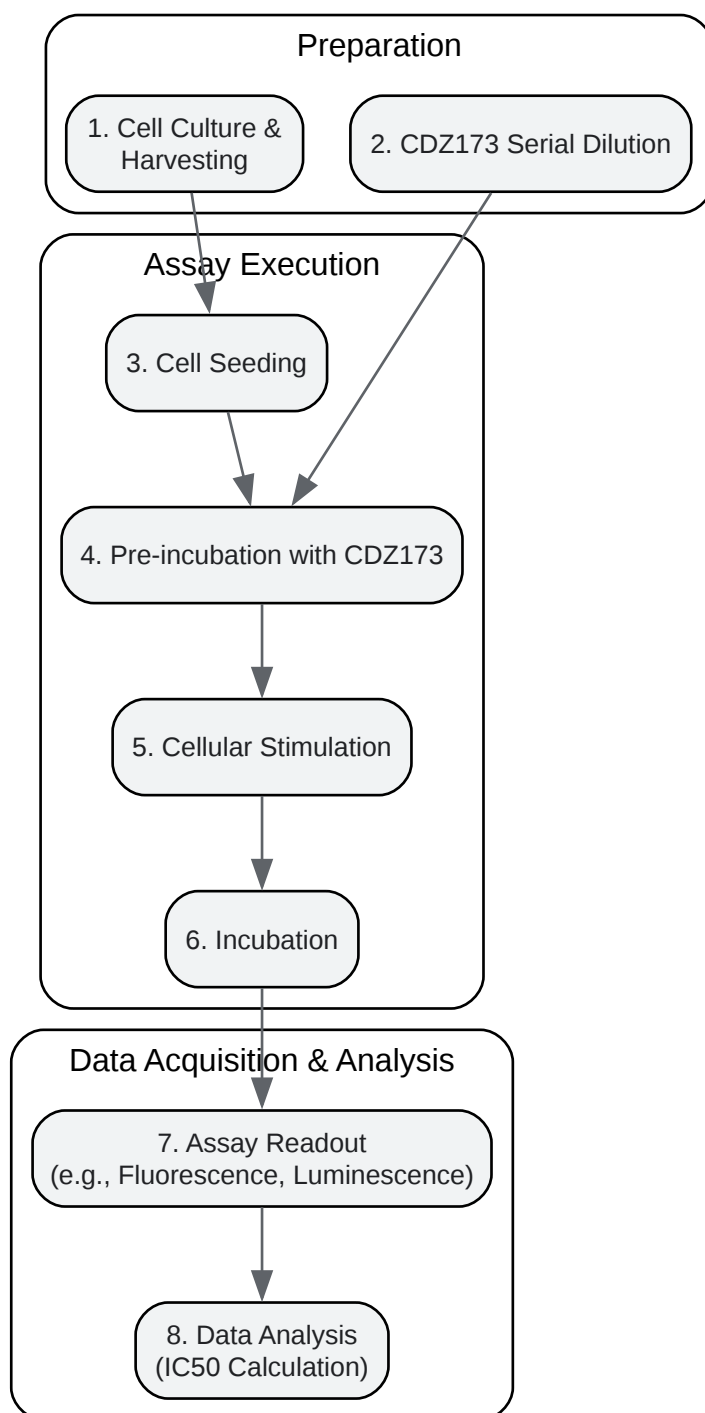
Assay Type	Cell Type/System	Stimulant	Readout	IC50 / EC50 (nM)	Reference
p-AKT Inhibition	Rat-1 cells (transfected with human myr-p110 δ)	-	p-AKT	13	[1]
Human Whole Blood	anti-IgM/IL-4	p-AKT in CD20+ B cells	84	[1]	
Cynomolgus Monkey Whole Blood	anti-IgM/IL-4	p-AKT in CD20+ B cells	140	[1]	
B-Cell Proliferation	Mouse Splenocytes	anti-IgM	Proliferation	22	[1]
B-Cell Activation	Human Whole Blood	anti-IgM/IL-4	CD69 Expression	110	[1]
Human Whole Blood	anti-IgM/IL-4	CD86 Expression	110	[1]	
Basophil Activation	Human Whole Blood	anti-Fc ϵ RI	CD63 Expression	~10-100 (expected)	[8] [9]
T-Cell Function	Mixed Lymphocyte Reaction (MLR)	Allogeneic stimulation	Proliferation	7-200	[3]

Experimental Protocols

The following section provides detailed protocols for key cell-based assays to measure the inhibitory activity of CDZ173.

General Experimental Workflow

A typical workflow for evaluating a PI3K inhibitor like CDZ173 in a cell-based assay involves several key steps from cell preparation to data analysis.



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General workflow for a cell-based PI3K inhibitor assay.

Protocol 1: Phospho-AKT (p-AKT) Inhibition Assay (ELISA-based)

This assay measures the phosphorylation of AKT at Serine 473, a key downstream event of PI3K activation. Inhibition of PI3K δ by CDZ173 will lead to a decrease in p-AKT levels.

Materials:

- Immune cells of interest (e.g., human peripheral blood mononuclear cells [PBMCs] or a relevant cell line)
- CDZ173
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Stimulant (e.g., anti-IgM antibody for B cells, fMLP for neutrophils)
- Phosphate-Buffered Saline (PBS)
- Cell Lysis Buffer
- Phospho-AKT (Ser473) and Total AKT ELISA Kit
- 96-well microplate
- Plate reader

Procedure:

- Cell Preparation: Culture and harvest cells according to standard procedures. Resuspend cells in serum-free medium at a concentration of 1×10^6 cells/mL.
- Compound Preparation: Prepare a serial dilution of CDZ173 in serum-free medium. A typical concentration range would be 1 nM to 10 μ M. Include a vehicle control (DMSO).
- Assay Plate Preparation: Add 50 μ L of the cell suspension to each well of a 96-well plate.
- Inhibitor Treatment: Add 50 μ L of the diluted CDZ173 or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.

- **Stimulation:** Add the appropriate stimulant to the wells to activate the PI3K δ pathway. For example, for B cells, use anti-IgM at a final concentration of 10 μ g/mL. Incubate for 15-30 minutes at 37°C.
- **Cell Lysis:** Centrifuge the plate and discard the supernatant. Add 100 μ L of ice-cold Cell Lysis Buffer to each well and incubate on ice for 30 minutes.
- **ELISA:** Perform the p-AKT and total AKT ELISA according to the manufacturer's instructions. [\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Data Analysis:** Normalize the p-AKT signal to the total AKT signal for each well. Calculate the percentage of inhibition for each CDZ173 concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the log of the CDZ173 concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: B-Cell Proliferation Assay

This assay assesses the effect of CDZ173 on the proliferation of B cells, a key function regulated by PI3K δ signaling.

Materials:

- Isolated primary B cells or a B-cell line (e.g., Ramos)
- CDZ173
- Complete cell culture medium
- B-cell stimulant (e.g., anti-IgM antibody, CD40L, IL-4)
- Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or [3H]-thymidine)
- 96-well white or clear-bottom microplate
- Luminometer or absorbance plate reader

Procedure:

- **Cell Seeding:** Seed B cells in a 96-well plate at a density of 5×10^4 to 1×10^5 cells per well in 100 μ L of complete medium.
- **Compound Treatment:** Prepare serial dilutions of CDZ173 in complete medium. Add 50 μ L of the diluted compound or vehicle control to the wells.
- **Stimulation:** Add 50 μ L of the B-cell stimulant to the wells. For example, a combination of anti-IgM (10 μ g/mL) and IL-4 (20 ng/mL).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- **Proliferation Measurement:** Add the cell proliferation reagent according to the manufacturer's protocol. For CellTiter-Glo®, add the reagent and measure luminescence after a 10-minute incubation.
- **Data Analysis:** Calculate the percentage of proliferation inhibition for each CDZ173 concentration compared to the stimulated vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the CDZ173 concentration.[\[14\]](#)[\[15\]](#)

Protocol 3: Basophil Activation Assay (Flow Cytometry)

This assay measures the activation of basophils by detecting the surface expression of activation markers like CD63. PI3K δ is involved in the signaling pathway leading to basophil degranulation and activation.[\[8\]](#)[\[9\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Fresh human whole blood collected in heparin tubes
- CDZ173
- Stimulation Buffer (e.g., RPMI with Ca²⁺/Mg²⁺)
- Basophil stimulant (e.g., anti-Fc ϵ RI antibody)
- Fluorochrome-conjugated antibodies: anti-CD63, anti-CCR3 (for basophil identification)
- Lysis/Fixation solution

- Flow cytometer

Procedure:

- **Compound Incubation:** In a 96-well plate, add 10 μ L of serially diluted CDZ173 or vehicle control.
- **Blood Addition:** Add 90 μ L of fresh whole blood to each well and incubate for 15-30 minutes at 37°C.
- **Stimulation:** Add 10 μ L of the basophil stimulant (e.g., anti-Fc ϵ RI antibody) and incubate for 20-30 minutes at 37°C. Include an unstimulated control.
- **Staining:** Add the antibody cocktail (anti-CD63 and anti-CCR3) to each well and incubate for 20 minutes at 4°C in the dark.
- **Lysis and Fixation:** Add lysis/fixation solution to each well according to the manufacturer's protocol to lyse red blood cells and fix the leukocytes.
- **Flow Cytometry:** Acquire the samples on a flow cytometer. Gate on the basophil population (CCR3 positive) and measure the percentage of CD63 positive cells.
- **Data Analysis:** Calculate the percentage of inhibition of basophil activation for each CDZ173 concentration. Determine the IC50 value from a dose-response curve.^{[8][9]}

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for characterizing the inhibitory activity of CDZ173 on the PI3K δ signaling pathway. These protocols can be adapted for various research and drug development applications, from mechanistic studies to screening and potency determination of novel PI3K δ inhibitors. Careful execution of these assays will yield valuable data for understanding the cellular effects of CDZ173 and its therapeutic potential.

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